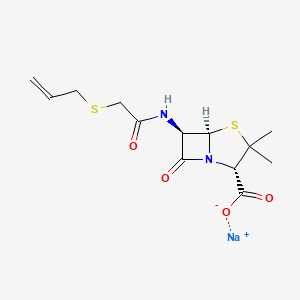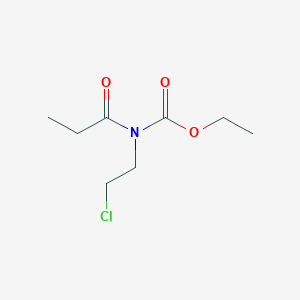
Ethyl(2-chloroethyl)propanoylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(2-chloroethyl)propanoylcarbamate is an organic compound with a unique structure that combines elements of carbamates and chlorinated hydrocarbons
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-chloroethyl)propanoylcarbamate typically involves the reaction of 2-chloroethylamine with ethyl propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
2-chloroethylamine+ethyl propanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(2-chloroethyl)propanoylcarbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-chloroethylamine and ethyl propanoate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or primary amines can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic substitution: Products such as 2-hydroxyethylcarbamate or substituted carbamates.
Hydrolysis: 2-chloroethylamine and ethyl propanoate.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
Ethyl(2-chloroethyl)propanoylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl(2-chloroethyl)propanoylcarbamate involves its interaction with biological molecules, such as proteins and nucleic acids. The compound can form covalent bonds with these molecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl chloroacetate
- 2-chloroethyl carbamate
- Propanoyl chloride derivatives
Uniqueness
Ethyl(2-chloroethyl)propanoylcarbamate is unique due to its combination of a carbamate group with a chlorinated ethyl chain This structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds
Propiedades
Número CAS |
13670-26-3 |
|---|---|
Fórmula molecular |
C8H14ClNO3 |
Peso molecular |
207.65 g/mol |
Nombre IUPAC |
ethyl N-(2-chloroethyl)-N-propanoylcarbamate |
InChI |
InChI=1S/C8H14ClNO3/c1-3-7(11)10(6-5-9)8(12)13-4-2/h3-6H2,1-2H3 |
Clave InChI |
AAYIGPHEBPHEIF-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(CCCl)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



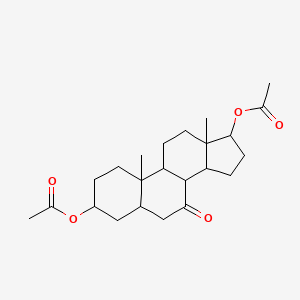
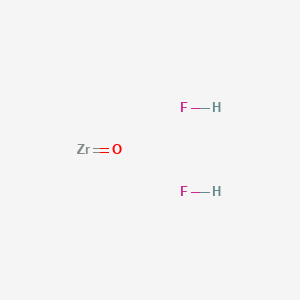
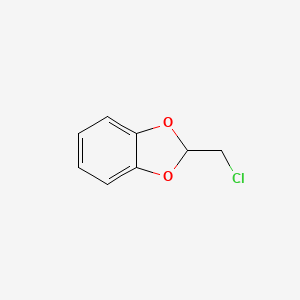


![2,2'-Methylenebis[4-(hydroxymethyl)-6-methylphenol]](/img/structure/B14712419.png)

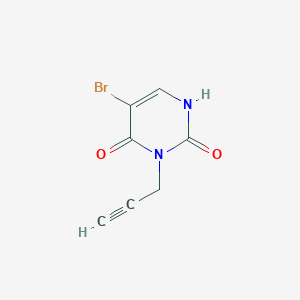
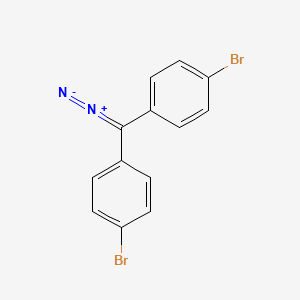
![[(4-Chlorophenyl)(nitroso)amino]acetic acid](/img/structure/B14712451.png)
